
1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorin with tert-butyl substituents under controlled conditions . The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphorin compounds .
Scientific Research Applications
Chemistry: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorous-containing biomolecules .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of phosphorous-containing drugs and as a tool for studying phosphorous metabolism in biological systems .
Industry: Industrially, 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism by which 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal ions and forming stable complexes that can alter the activity of the metal ions in catalytic processes . Additionally, its interaction with enzymes can inhibit or modify their activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
tBuBrettPhos: A dialkylbiaryl phosphine ligand used in palladium-catalyzed cross-coupling reactions.
Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Another compound with similar tert-butyl substitutions but with a pyridine ring instead of phosphorin.
Uniqueness: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is unique due to its phosphorin core and the specific arrangement of tert-butyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
173166-52-4 |
|---|---|
Molecular Formula |
C15H27P3 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-1,3,5-triphosphinine |
InChI |
InChI=1S/C15H27P3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17-10)15(7,8)9/h1-9H3 |
InChI Key |
JRPLWUKIEPYIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=PC(=PC(=P1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


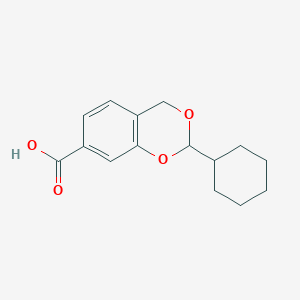
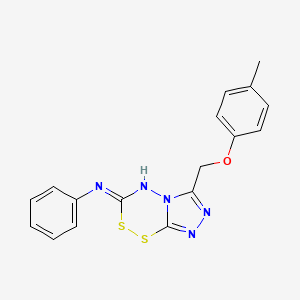
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
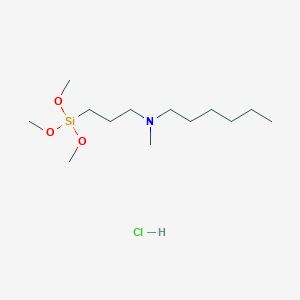

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
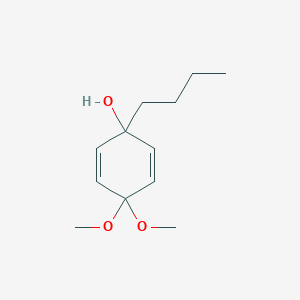
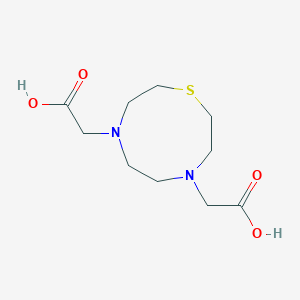
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
